molecular formula C15H13BrN2O4S B15284637 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B15284637
M. Wt: 397.2 g/mol
InChI Key: AHJBKANWRQKYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core substituted with a 4-bromo-2,5-dimethoxyphenylsulfonyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with benzimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets.

Comparison with Similar Compounds

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its benzimidazole core, which imparts different chemical and biological properties compared to the phenethylamine derivatives.

Properties

Molecular Formula

C15H13BrN2O4S

Molecular Weight

397.2 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C15H13BrN2O4S/c1-21-13-8-15(14(22-2)7-10(13)16)23(19,20)18-9-17-11-5-3-4-6-12(11)18/h3-9H,1-2H3

InChI Key

AHJBKANWRQKYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.